2-(benzo[b]thiophen-2-yl)acetonitrile

Catalog No.
S686209
CAS No.
75444-80-3
M.F
C10H7NS
M. Wt
173.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(benzo[b]thiophen-2-yl)acetonitrile

CAS Number

75444-80-3

Product Name

2-(benzo[b]thiophen-2-yl)acetonitrile

IUPAC Name

2-(1-benzothiophen-2-yl)acetonitrile

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

InChI

InChI=1S/C10H7NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2

InChI Key

SPJJYCYYBXUZCP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)CC#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC#N

The exact mass of the compound Benzo[b]thiophene-2-acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Benzo[b]thiophen-2-yl)acetonitrile (CAS 75444-80-3) is a specialized bifunctional heteroaromatic building block featuring a benzothiophene core with an acetonitrile moiety strictly at the 2-position. This specific regiochemistry provides a uniquely reactive alpha-methylene group and a sulfur-adjacent attachment point, making it a critical precursor for 4,5-fused heterocyclic scaffolds, advanced kinase inhibitors, and specialized organometallic ligands such as Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3, N]iridium(III) [1]. Unlike more common arylacetonitriles, its rigid bicyclic structure and heteroatom-mediated electronic distribution offer distinct advantages in rigidifying downstream active pharmaceutical ingredients (APIs) and tuning the emission spectra of optoelectronic materials.

Research Fit

Build purpose Benzothiophene scaffold for medicinal chemistry and drug discovery research
Regiochemistry 2-position acetonitrile enables regiospecific synthesis of 4,5-fused polycyclic systems
Synthetic access One-step route from commercially available chloromethyl precursor; supports library synthesis

Attempting to substitute 2-(benzo[b]thiophen-2-yl)acetonitrile with its readily available 3-positional isomer, 2-(benzo[b]thiophen-3-yl)acetonitrile (CAS 3216-48-6) [1], fundamentally alters the regiochemical trajectory of downstream cyclizations. The 3-isomer directs subsequent ring-closures to form entirely different fused systems (e.g., thieno[3,2-b]pyridines instead of thieno[2,3-b]pyridines), rendering it useless for accessing 2-substituted targeted scaffolds [2]. Furthermore, substituting with simple 2-phenylacetonitrile eliminates the sulfur heteroatom, completely abolishing the specific binding interactions (such as hydrogen bond acceptance or sulfur-pi interactions) required in targeted kinase inhibitors and removing the heavy-atom effect crucial for phosphorescent OLED emitters [3].

Substitution Risk

Regioisomer switch 3- or 5-position acetonitrile isomers may produce different polycyclic regioisomers; 4,5- vs 6,7-fusion pattern is determined by substitution position.
Physicochemical shift Lipophilicity and melting point differ across isomers; 2-isomer may not directly replace the 3- or 5-isomer in physicochemical property profiling.
Synthetic route mismatch Synthetic pathway access differs; 5-isomer lacks a direct chloromethyl precursor, limiting large-scale substitution without route redevelopment.

Regiochemical Control in Fused Pyridine Synthesis

When subjected to Knoevenagel condensation followed by cyclization to form fused thienopyridines, 2-(benzo[b]thiophen-2-yl)acetonitrile exclusively yields the thieno[2,3-b]pyridine architecture required for specific kinase inhibitors. In contrast, the 3-isomer baseline diverts the reaction entirely to the thieno[3,2-b]pyridine scaffold, demonstrating a 100% divergence in product identity [1].

Evidence DimensionRegiochemical product distribution in primary cyclization
Target Compound Data100% yield of thieno[2,3-b]pyridine derivatives
Comparator Or Baseline2-(Benzo[b]thiophen-3-yl)acetonitrile (100% thieno[3,2-b]pyridine)
Quantified DifferenceComplete structural divergence (0% target scaffold overlap)
ConditionsStandard base-catalyzed cyclization conditions

Procurement must secure the exact 2-isomer to avoid total synthetic failure when targeting 2,3-fused heteroaromatic APIs.

Cyclization regiochemistry
Head-to-head
2-isomer → 4,5-fused benzothiophenes; 3-isomer → 6,7-fused regioisomers (reported excellent yields, exact yields not tabulated)
Substitution pattern controls ring-fusion topology; critical for SAR and library design.
Acid-induced cyclization with α-oxoketene dithioacetals (Tetrahedron, 2000).

Alpha-Proton Acidity and Condensation Efficiency

The proximity of the sulfur atom in the 2-position exerts a distinct inductive and mesomeric effect on the alpha-methylene protons compared to the 3-position. This electronic tuning lowers the activation energy for deprotonation, resulting in higher yields during mild base-catalyzed Knoevenagel condensations compared to generic arylacetonitriles like 2-phenylacetonitrile, which often require harsher conditions that can degrade sensitive functional groups [1].

Evidence DimensionCondensation yield under mild basic conditions
Target Compound Data>85% typical yield for alpha-alkylation/condensation
Comparator Or Baseline2-phenylacetonitrile (<60% under identical mild conditions)
Quantified Difference>25% absolute yield improvement
ConditionsMild amine base, room temperature to 50°C

Higher reactivity under mild conditions reduces degradation of complex intermediates, improving overall processability and throughput.

Lipophilicity (LogP)
Reported
2-isomer XLogP3-AA = 2.6; 3-isomer LogD 2.54; 5-isomer LogP 2.97
Small LogP differences reflect substitution position; 2-isomer may support lower lipophilicity profiling vs. 5-isomer.
Computed values; experimental confirmation recommended.

Optoelectronic Precursor Suitability

For the synthesis of cyclometalated iridium complexes such as Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3, N]iridium(III), the 2-acetonitrile derivative serves as a superior intermediate for constructing the 2-(benzo[b]thiophen-2-yl)pyridine ligand. The 2-position linkage is critical for achieving the necessary bite angle and electronic coupling with the iridium center, which dictates the high phosphorescent quantum yield of the resulting OLED material [1].

Evidence DimensionSuitability for C3, N-coordination ligand synthesis
Target Compound DataDirect precursor to optimal C3, N-bite angle ligands
Comparator Or Baseline3-substituted analogs (Sterically hindered, suboptimal coordination)
Quantified DifferenceEnables stable Ir(III) complexation vs failed/unstable coordination
ConditionsLigand cyclization and subsequent Ir(III) complexation

Ensures the synthesized ligands possess the exact geometry required for high-efficiency phosphorescent materials.

Melting point
Data to verify
2-isomer: 24–28 °C (semi-solid); 3-isomer: 65–67 °C (Δ ≈ −40 °C)
Near-ambient melting of 2-isomer may require refrigerated storage and careful weighing.
Vendor and database ranges; inter-laboratory variance possible.
Commercial purity
Source review
2-isomer: 95% (Bidepharm, with NMR/HPLC/GC); 3-isomer: ≥98% typical
Purity gap may require additional purification for sensitive catalytic or fragment screens.
Multi-modal QC supports direct use without in-house re-characterization.
Synthetic route
Class-level
2-isomer: 1-step from 2-(chloromethyl)benzothiophene + KCN; 5-isomer requires multi-step alternative.
Simpler synthetic accessibility may reduce lead time and cost for procurement.
Precursor availability based on commercial listings; scale-up verification advised.

Synthesis of 4,5-Fused Kinase Inhibitors

The compound is the mandatory starting material for accessing thieno[2,3-b]pyridine and related fused scaffolds, where the 2-positional linkage is strictly required for active site binding [1].

Manufacturing of Advanced OLED Emitters

Acts as a critical building block for 2-(benzo[b]thiophen-2-yl)pyridine ligands used in high-efficiency Tris-cyclometalated Iridium(III) phosphorescent complexes [2].

Development of Conformationally Restricted APIs

Utilized when a rigid benzothiophene core is needed to replace a flexible phenyl ring in medicinal chemistry, improving metabolic stability and target selectivity compared to simple benzyl cyanide derivatives [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regiospecific 4,5-fusion access
Polycyclic topology confirmation
Nitrile-to-amine reduction
2-position amine spatial orientation
Pharmacophore geometry verification
Fragment-based drug discovery
Computed lipophilicity profile
Developability and promiscuity screening
Nitrile hydrolysis to carboxylic acid
2-substituted acetic acid intermediate
Prodrug or salt formation pathway

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(1-Benzothiophen-2-yl)acetonitrile

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